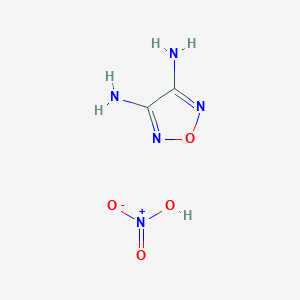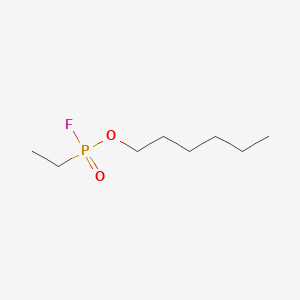![molecular formula C15H12O3 B14284376 5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol CAS No. 134454-85-6](/img/structure/B14284376.png)
5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol is a complex organic compound characterized by a unique structure that includes a phenyl group and a cyclobuta fused benzodioxol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above generally require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol include:
- 2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-phenyl
- Cyclobuta[f]-1,3-benzodioxol-5-ol, 5,6-dihydro-5-phenyl
Uniqueness
What sets this compound apart is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
134454-85-6 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
4-phenyl-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-trien-4-ol |
InChI |
InChI=1S/C15H12O3/c16-15(11-4-2-1-3-5-11)8-10-6-13-14(7-12(10)15)18-9-17-13/h1-7,16H,8-9H2 |
Clave InChI |
QRQNXJZUIGARLR-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=C(C=C2C1(C4=CC=CC=C4)O)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


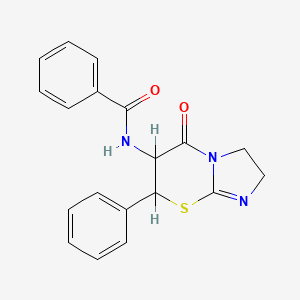
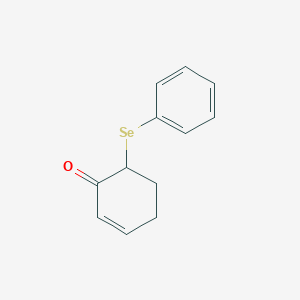
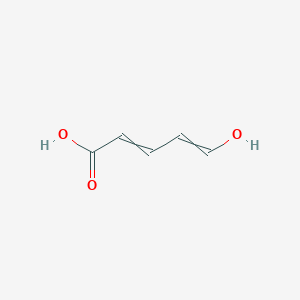
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)
![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
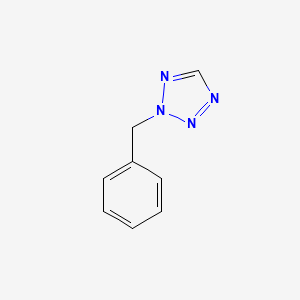
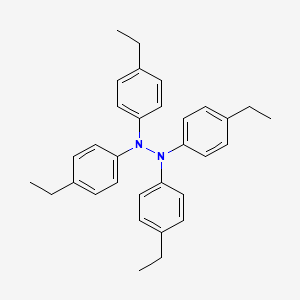
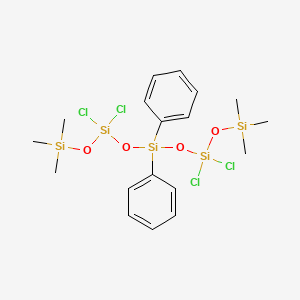
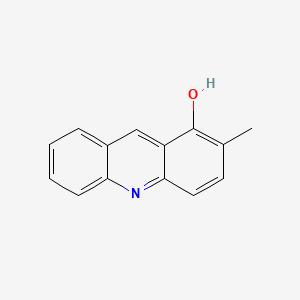
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
